molecular formula C17H20N2O4S B2908738 4-{[1-(3-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyridine CAS No. 2034500-13-3

4-{[1-(3-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2908738
CAS No.: 2034500-13-3
M. Wt: 348.42
InChI Key: OSFPQTLHXAFRQK-UHFFFAOYSA-N
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Description

4-{[1-(3-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, which is further functionalized with a methoxyphenylsulfonyl group

Preparation Methods

The synthesis of 4-{[1-(3-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through a series of reactions, often involving cyclization.

    Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group is introduced via sulfonylation reactions, typically using reagents like methoxybenzenesulfonyl chloride.

    Coupling with Pyridine: The final step involves coupling the functionalized piperidine with a pyridine derivative, often using coupling agents like EDCI or DCC under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

4-{[1-(3-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[1-(3-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyridine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new therapeutic agents, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound in drug discovery.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{[1-(3-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The methoxyphenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the pyridine ring can participate in π-π interactions and hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar compounds to 4-{[1-(3-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyridine include:

    4-((1-((3-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)quinoline: This compound features a quinoline ring instead of a pyridine ring, offering different electronic properties and potential biological activities.

    4-((1-((3-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)benzene: Substituting the pyridine ring with a benzene ring can alter the compound’s reactivity and interaction with biological targets.

    4-((1-((3-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: The pyrimidine ring introduces additional nitrogen atoms, potentially enhancing the compound’s hydrogen bonding capabilities and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-(3-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-22-15-4-2-6-17(12-15)24(20,21)19-11-3-5-16(13-19)23-14-7-9-18-10-8-14/h2,4,6-10,12,16H,3,5,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFPQTLHXAFRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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